AZD2563 and AZD5847 are both oxazolidinone antibiotics developed by AstraZeneca, primarily targeting bacterial infections through inhibition of protein synthesis. AZD2563, also known as Posizolid, was initially investigated for its effectiveness against Gram-positive bacterial infections but was discontinued after Phase I trials due to unfavorable results. Conversely, AZD5847 emerged as a derivative aimed at treating tuberculosis, progressing to Phase II clinical trials before being withdrawn from development.
The synthesis of AZD2563 (Posizolid) involves several steps typical for oxazolidinone derivatives, including the formation of a bicyclic structure that incorporates fluorinated phenyl groups and oxazolidinone moieties. The synthesis pathway generally includes:
For AZD5847, the synthesis likely follows a similar framework but may involve specific adjustments to optimize its efficacy against tuberculosis.
The three-dimensional structure can be visualized using molecular modeling software, which highlights the binding sites on the ribosomal subunit.
Both AZD2563 and AZD5847 primarily act through a mechanism that inhibits bacterial protein synthesis. Key reactions include:
The mechanism of action for both compounds involves:
This mechanism makes these compounds particularly effective against various bacterial strains, although their effectiveness can vary based on resistance patterns.
These properties suggest moderate lipophilicity and potential for oral bioavailability.
AZD2563 was originally intended for treating Gram-positive bacterial infections but was shelved due to unsatisfactory trial results. AZD5847 was developed specifically for tuberculosis treatment but has also been withdrawn from development after Phase II trials due to inadequate efficacy compared to existing treatments like linezolid.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: